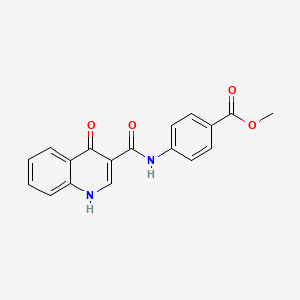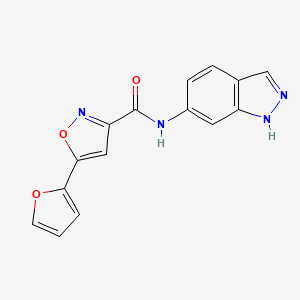
1-Acetyl-2-methyl-5-nitroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-methyl-5-nitroindoline is an organic compound that belongs to the family of nitroindoles . It has a molecular weight of 220.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-2-methyl-5-nitroindoline . The InChI code is 1S/C11H12N2O3/c1-7-5-9-6-10 (13 (15)16)3-4-11 (9)12 (7)8 (2)14/h3-4,6-7H,5H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.23 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Synthetic and Photochemical Studies
1-Acetyl-2-methyl-5-nitroindoline has been explored in the context of synthetic and photochemical studies. Research on substituent effects on the photo-cleavage of 1-acyl-7-nitroindolines has been extended, examining the influence of electron-donating and electron-withdrawing substituents. This compound, along with derivatives like 1-acetyl-4,5-methylenedioxy-7-nitroindoline, has shown varied photolysis efficiency, reinforcing findings that excessive electron-donation can divert excited states into non-productive pathways. Such studies provide insights into the mechanistic underpinnings of photoreactive compounds and their potential applications in developing light-sensitive materials or photo-triggered release systems (Papageorgiou et al., 2005).
Electrochemical Reduction of Nitrosamines
The electrochemical behavior of nitrosamines, closely related to the structural motif of 1-Acetyl-2-methyl-5-nitroindoline, has been studied. The polarogram of 1-nitroso 2-methylindoline, a compound within the same family, shows a 4-electron cathodic wave in acidic media. These findings are essential for understanding the electrochemical pathways and potential applications of nitroindoline derivatives in electrochemical sensors or redox-active materials (Jacob et al., 1982).
Mechanisms of Photorelease of Carboxylic Acids
1-Acetyl-2-methyl-5-nitroindoline is part of studies on carboxylic acid photorelease from 1-acyl-7-nitroindolines in solutions with varying water content. These mechanisms are crucial for developing photo-activated drug delivery systems, where precise control over the release of therapeutic agents is required. The research sheds light on the rapid release of carboxylates in aqueous solutions, offering potential applications in controlled drug release and photopharmacology (Morrison et al., 2002).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from 1-Acetyl-2-methyl-5-nitroindoline have been evaluated for their antimicrobial, anti-inflammatory, and antinociceptive activities. These studies are foundational for the development of new pharmaceuticals targeting bacterial infections, inflammation, and pain management. The research demonstrates the potential of 1-Acetyl-2-methyl-5-nitroindoline derivatives in medicinal chemistry and drug development (Bassyouni et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-9-6-10(13(15)16)3-4-11(9)12(7)8(2)14/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVDDLTALTXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2630160.png)

![(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride](/img/structure/B2630164.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)



![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2630174.png)
![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)

